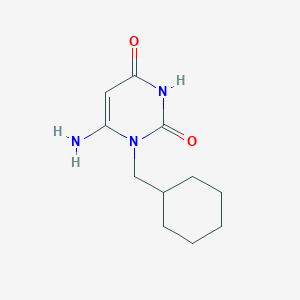
6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group and a cyclohexylmethyl group attached to the pyrimidine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclohexylmethylamine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of cyclohexylmethylamine with a pyrimidine-2,4-dione derivative in the presence of a catalyst such as zinc chloride (ZnCl₂) or copper (Cu) salts . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity .
Comparaison Avec Des Composés Similaires
- 6-Amino-1,3-bis(cyclohexylmethyl)pyrimidine-2,4-dione
- 6-Amino-1-methyluracil
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Comparison: Compared to similar compounds, 6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug design and other applications .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
6-amino-1-(cyclohexylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h6,8H,1-5,7,12H2,(H,13,15,16) |
Clé InChI |
VAQQYUKMYBFRGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2C(=CC(=O)NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















